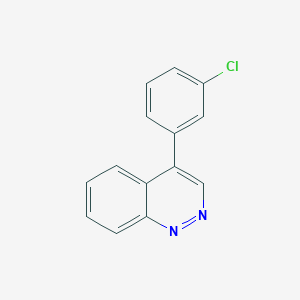

4-(3-Chlorophenyl)cinnoline

CAS No.: 90141-98-3

Cat. No.: VC19227291

Molecular Formula: C14H9ClN2

Molecular Weight: 240.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90141-98-3 |

|---|---|

| Molecular Formula | C14H9ClN2 |

| Molecular Weight | 240.69 g/mol |

| IUPAC Name | 4-(3-chlorophenyl)cinnoline |

| Standard InChI | InChI=1S/C14H9ClN2/c15-11-5-3-4-10(8-11)13-9-16-17-14-7-2-1-6-12(13)14/h1-9H |

| Standard InChI Key | DSGXBQQPNGUFOX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=N2)C3=CC(=CC=C3)Cl |

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(3-Chlorophenyl)cinnoline involves multi-step protocols, often starting with substituted aniline derivatives. A representative route includes:

-

Diazotization: 3-Chloroaniline reacts with sodium nitrite () and hydrochloric acid () to form a diazonium salt .

-

Cyclization: The diazonium salt undergoes Japp-Klingemann reaction with cyanoacetamide in the presence of sodium acetate () and ethanol, yielding a hydrazono intermediate .

-

Friedel-Crafts Alkylation: Treatment with anhydrous aluminum chloride () in chlorobenzene facilitates ring closure to form the cinnoline core .

Optimization and Yield

-

Solvent systems: Polar aprotic solvents like dimethylformamide (DMF) improve reaction efficiency .

-

Catalysts: is critical for electrophilic aromatic substitution, achieving yields of 60–75% .

-

Purity: Recrystallization from methanol-water mixtures (10:1) enhances purity to >97% .

Physicochemical Properties

Stability and Solubility

4-(3-Chlorophenyl)cinnoline exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to moisture or light . Key solubility data:

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 15–20 |

| DMSO | 50–60 |

| Chlorobenzene | 30–40 |

| Water | <0.1 |

The low aqueous solubility necessitates formulation enhancements (e.g., nanoemulsions) for biomedical applications .

Spectroscopic Characterization

-

IR spectroscopy: Peaks at 1650 cm (C=N stretch) and 750 cm (C-Cl bend) .

-

NMR (CDCl): δ 7.22–7.49 ppm (aromatic protons), δ 2.36 ppm (methyl groups in derivatives) .

Pharmacological Activities

Anthelmintic Activity

In vitro studies demonstrate moderate activity against Haemonchus contortus (EC = 12.5 µM), comparable to mebendazole . Mechanistic studies suggest inhibition of tubulin polymerization, disrupting helminth microtubule assembly .

Anti-inflammatory Effects

4-(3-Chlorophenyl)cinnoline derivatives reduce carrageenan-induced paw edema in rats by 58.5% at 50 mg/kg, likely via cyclooxygenase-2 (COX-2) inhibition . Molecular docking reveals strong binding to COX-2 (PDB ID: 1CX2; binding energy = -9.2 kcal/mol) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Pyrazolo[4,3-c]cinnolines: Anti-inflammatory agents with reduced ulcerogenic side effects .

-

Sulphonamido-cinnolines: Anticancer candidates showing cytotoxicity against MCF-7 breast cancer cells (IC = 4.2 µM) .

Material Science

Cinnoline derivatives are explored as organic semiconductors due to their planar structure and electron-deficient π-system .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume